N'-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethoxyphenyl group and a thiophene-2-carbonyl group, which are linked through an ethanediamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the reaction of 4-ethoxybenzoyl chloride with an appropriate amine under basic conditions.
Formation of the Thiophene-2-carbonyl Intermediate: The thiophene-2-carbonyl group can be synthesized through the acylation of thiophene with thiophene-2-carbonyl chloride.
Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the thiophene-2-carbonyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
N’-(4-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide: Similar structure but with a methoxy group instead of an ethoxy group.
N’-(4-ethoxyphenyl)-N-{[5-(furan-2-carbonyl)furan-2-yl]methyl}ethanediamide: Similar structure but with furan rings instead of thiophene rings.
The uniqueness of N’-(4-ethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-26-14-7-5-13(6-8-14)22-20(25)19(24)21-12-15-9-10-17(28-15)18(23)16-4-3-11-27-16/h3-11H,2,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSDHWUEUZLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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